![molecular formula C18H18O2 B14653350 {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-62-3](/img/structure/B14653350.png)
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is an organic compound characterized by its unique structure, which includes a phenyl group and a 3-methylbut-2-en-1-yl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone typically involves the etherification of 3,4-bis((3-methylbut-2-en-1-yl)oxy)phenyl)methanol with 3,3-dimethylallyl bromide and sodium hydride in dimethylformamide at room temperature . The structure of the resulting compound is confirmed using techniques such as NMR, mass spectrometry, and IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of {4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 6-(4-{2,3-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]}-5-hydroxy-2-(3-methylbut-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, such as the 3-methylbut-2-en-1-yl ether linkage and the phenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
42403-62-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[4-(3-methylbut-2-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-14(2)12-13-20-17-10-8-16(9-11-17)18(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
BMVDAKLBIXDYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


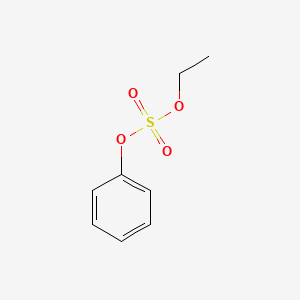
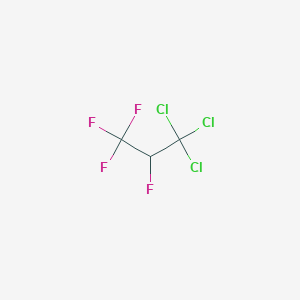

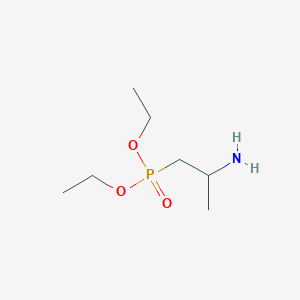


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

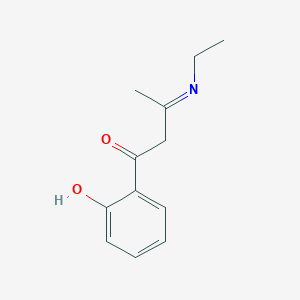
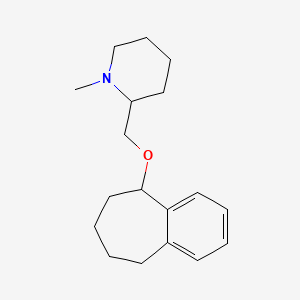
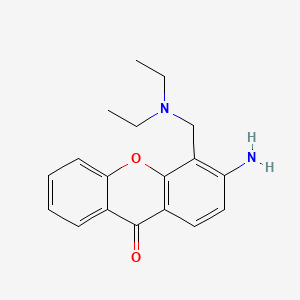
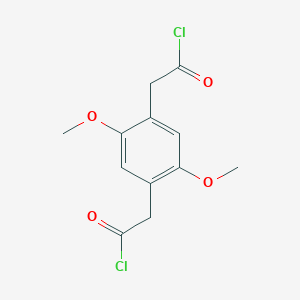
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
